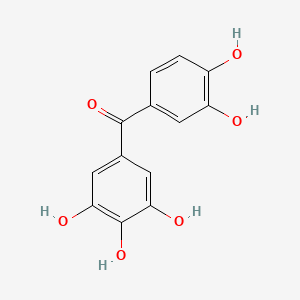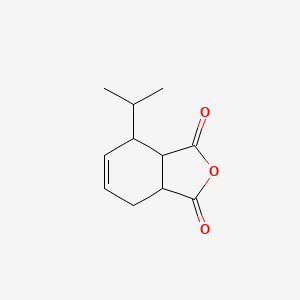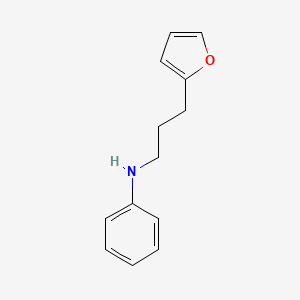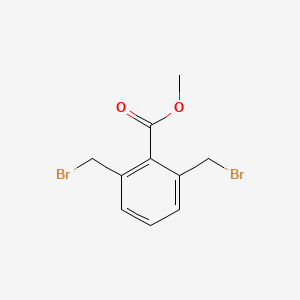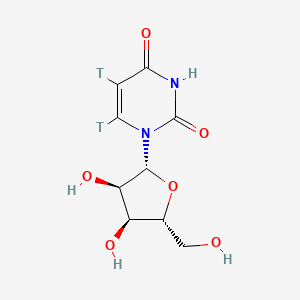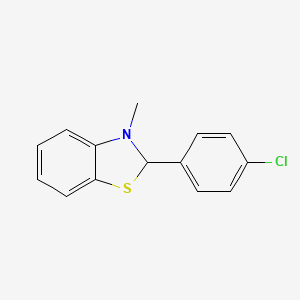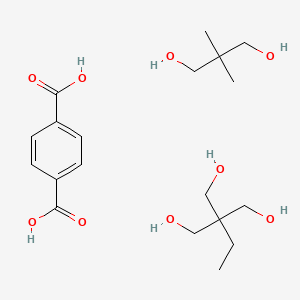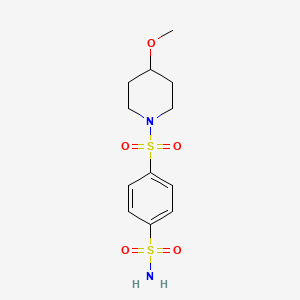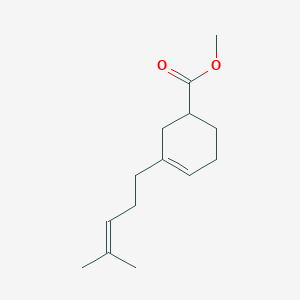
2-Methyl-3-(trichloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(trichloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione is a heterocyclic compound that contains a benzothiadiazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trichloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione typically involves the reaction of 2-methylbenzothiadiazine with trichloromethylating agents under controlled conditions. One common method includes the use of trichloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(trichloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted benzothiadiazine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-(trichloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Agriculture: The compound is studied for its use as a pesticide or herbicide due to its ability to inhibit certain enzymes in pests.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(trichloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione involves the interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial and pesticidal applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(trifluoromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
- 2-Methyl-3-(dichloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
- 2-Methyl-3-(chloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Uniqueness
2-Methyl-3-(trichloromethyl)-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group enhances the compound’s ability to interact with nucleophilic sites, making it a potent inhibitor of certain enzymes.
Propiedades
Número CAS |
54433-17-9 |
|---|---|
Fórmula molecular |
C9H7Cl3N2O2S |
Peso molecular |
313.6 g/mol |
Nombre IUPAC |
2-methyl-3-(trichloromethyl)-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H7Cl3N2O2S/c1-14-8(9(10,11)12)13-6-4-2-3-5-7(6)17(14,15)16/h2-5H,1H3 |
Clave InChI |
QPMNEBXUVFCWAE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC2=CC=CC=C2S1(=O)=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


